molecular formula C16H16F3N3O4S B5202853 4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5202853
M. Wt: 403.4 g/mol
InChI Key: QRKCPOFVGJZPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

4-methyl-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4S/c1-11-2-5-13(6-3-11)27(25,26)21-9-8-20-14-7-4-12(16(17,18)19)10-15(14)22(23)24/h2-7,10,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKCPOFVGJZPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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